Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

BAY-876 vs apigenin GLUT1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

Experimental Evidence and Protocols

The following table outlines the key experimental findings and methodologies reported for each compound,

which can help guide your own research design.

Compound Cell Lines/Models Used Key Experimental Protocols & Outcomes

| BAY-876 | - HNSCC (SCC47, FaDu): MTS viability assay, glucose uptake assay (FLII12Pglu-700u6

biosensor), caspase-37 apoptosis assay [1].

e Colorectal Cancer (HCT116, DLD1): MTS assay, Western Blot (GLUTL1 protein), flux analysis
(mitochondrial respiration, ROS) [2] [3].

o Xenograft Models (e.g., HCT116, SKOV-3): Administered orally (1.5-4.5 mg/kg in 0.5%
hydroxypropyl methyl cellulose/0.1% Tween 80); showed significant, dose-dependent tumor growth
inhibition [4] [2]. | | Apigenin | - Laryngeal Carcinoma (Hep-2): Cell viability (CCK-8 assay), qRT-
PCR (GLUT1 mRNA), Western Blot (GLUT1 & p-AKT protein) [5].

e Experimental Groups: Included control, apigenin alone (10-160 uM), cisplatin alone (2-5 pg/mL),
and combination therapy. Apigenin enhanced cisplatin-induced growth suppression concentration-
and time-dependently [5]. |

Mechanisms of Action and Pathways
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The diagrams below illustrate the distinct mechanisms through which BAY-876 and Apigenin exert their

effects.
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Figure 1: BAY-876 directly and selectively binds to the GLUT1 transporter, competitively inhibiting glucose
uptake. This starves cancer cells of their primary energy source, leading to suppressed glycolysis and tumor

growth [4] [1].
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Figure 2: Apigenin works by suppressing the expression of GLUT1 at the mRNA and protein levels, partly
through downregulation of the PI3K/AKT signaling pathway. By reducing GLUT1 and p-AKT, it reverses a

key mechanism of chemoresistance, thereby sensitizing cancer cells to drugs like cisplatin [5].

Key Takeaways for Researchers

e For Highly Specific GLUT1 Research: BAY-876 is the superior tool due to its nanomolar potency
and exceptional selectivity, making it ideal for isolating GLUT1 function without confounding off-
target effects [4] [1].

¢ For Multi-Target and Chemosensitization Studies: Apigenin is highly relevant if your research
focuses on broad-spectrum pathway modulation or overcoming chemoresistance, leveraging its
natural product profile [5].

e For In Vivo Studies: BAY-876 has demonstrated efficacy in multiple xenograft models and is
confirmed to be orally bioavailable, providing a solid foundation for designing animal studies [4] [2].

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s520545?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4129005/
https://www.smolecule.com/products/s520545?utm_src=pdf-body
https://www.targetmol.com/compound/bay-876
https://www.nature.com/articles/s41420-024-02106-z
https://pmc.ncbi.nlm.nih.gov/articles/PMC4129005/
https://www.smolecule.com/products/s520545?utm_src=pdf-body
https://www.targetmol.com/compound/bay-876
https://pmc.ncbi.nlm.nih.gov/articles/PMC12004878/
https://www.smolecule.com/products/s520545?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Apigenin's in vivo profile for GLUT1-specific inhibition is less defined in the available literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. GLUT1 inhibitor BAY-876 induces apoptosis and enhances ... [nature.com]

2. GLUT1 inhibition by BAY-876 induces metabolic changes and ... [pmc.ncbi.nim.nih.gov]
3. GLUT1 inhibition by BAY-876 induces metabolic changes ... [pubmed.ncbi.nim.nih.gov]
4. - BAY | 876 | GLUT glycolytic | antitumor | TargetMol 1 inhibitor inhibit [targetmol.com]
5. Apigenin suppresses GLUT-1 and p-AKT expression to ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [BAY-876 vs apigenin GLUTL1 inhibition]. Smolecule, [2026]. [Online
PDF]. Available at: [https://www.smolecule.com/products/b520545#bay-876-vs-apigenin-glutl-

inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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